molecular formula C8H12ClN3S B1380449 2-((Azetidin-3-ylmethyl)thio)pyrimidine hydrochloride CAS No. 1864073-84-6

2-((Azetidin-3-ylmethyl)thio)pyrimidine hydrochloride

Cat. No.: B1380449
CAS No.: 1864073-84-6
M. Wt: 217.72 g/mol
InChI Key: QQYNXSSBXLLRGI-UHFFFAOYSA-N
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Description

2-((Azetidin-3-ylmethyl)thio)pyrimidine hydrochloride is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a key heterocyclic building block. The core structure combines an azetidine ring, a four-membered nitrogen-containing saturated heterocycle, with a pyrimidine moiety, a fundamental six-membered diazine ring found in nucleic acids and many pharmaceuticals . The specific molecular framework of this compound, featuring a thioether linker, makes it a valuable synthon for the design and synthesis of novel bioactive molecules. Researchers utilize this and related azetidine-pyrimidine hybrids in various exploratory therapeutic areas. Pyrimidine-based compounds are extensively investigated for their broad-spectrum biological activities, including as potential antibacterial agents, particularly against challenging infections like tuberculosis . Furthermore, azetidine-containing structures are actively explored in oncology research, for instance, in the development of novel tubulin polymerization inhibitors that mimic the activity of combretastatin A-4, a potent anticancer agent . The structural versatility of the pyrimidine ring allows it to act as a bioisostere for phenyl and other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of lead compounds . This reagent is provided as the hydrochloride salt to enhance its stability and solubility. It is critical to note that this product is strictly for research purposes in a laboratory setting. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the associated Safety Data Sheet (SDS) and handle the material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-(azetidin-3-ylmethylsulfanyl)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S.ClH/c1-2-10-8(11-3-1)12-6-7-4-9-5-7;/h1-3,7,9H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYNXSSBXLLRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CSC2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Azetidine Derivatives

a. N-T-Butyl-O-Trimethylsilylazetidine Route

A common starting point involves the synthesis of azetidine derivatives via the reaction of N-t-butyl-O-trimethylsilylazetidine with acid solutions. According to a patent (WO2000063168A1), 400 g of N-t-butyl-O-trimethylsilylazetidine (2 mol) is added portionwise to hydrochloric acid (733 mL) at room temperature, leading to hydrolysis and formation of the free azetidine ring (see). The process involves:

  • Addition of silyl-protected azetidine to acid,
  • Hydrolysis to free azetidine,
  • Extraction and purification steps.

b. Alkylation and Protection Strategies

Further derivatization involves protecting groups such as benzhydryl and Boc, followed by alkylation with iodoalkyl reagents to introduce side chains. These intermediates are then deprotected via hydrogenation, as described in research on pyrimidine-azetidine conjugates (see). The key steps include:

  • Protection of amino groups,
  • Alkylation under basic conditions,
  • Deprotection to yield free azetidines.

c. Microwave-Assisted Nucleophilic Substitution

Nucleophilic aromatic substitution of Boc-protected azetidines with aromatic halides is performed under microwave irradiation at 120–150°C, facilitating rapid formation of azetidine derivatives (see). This method enhances yield and scope, allowing access to a variety of azetidine compounds.

Functionalization of the Azetidine Ring

a. Mesylation and Displacement Reactions

The azetidine amino group can be converted into better leaving groups, such as mesylates, in chlorinated solvents like methylene chloride at low temperatures (-10°C to -70°C). Subsequent nucleophilic displacement in aqueous media allows for further functionalization, including attachment to pyrimidine rings (see).

b. Hydrogenation and Reduction

Hydrogenation over palladium catalysts under hydrogen atmosphere at elevated temperatures (55–60°C) is used to reduce protected azetidines to their free amine forms. This step is crucial for subsequent coupling reactions with pyrimidine derivatives.

Coupling with Pyrimidine Derivatives

a. Nucleophilic Substitution on Pyrimidines

The azetidine derivatives are coupled to pyrimidine cores via nucleophilic substitution reactions, often under microwave conditions or reflux. For example, aminoazetidines react with chloropyrimidines, replacing leaving groups to form the desired pyrimidine-azetidine conjugates (see).

b. Use of POCl₃ and Acidic Conditions

In some protocols, pyrimidine derivatives are synthesized from their respective precursors using phosphorus oxychloride (POCl₃), which facilitates chlorination and subsequent substitution reactions with azetidine amines.

Salt Formation: Hydrochloride

a. Acidic Workup

The final step involves converting the free base into its hydrochloride salt. Bubbling hydrogen chloride gas through a stirred suspension of the azetidine-pyrimidine compound in ethanol at 0°C, followed by refluxing for 12 hours, yields the hydrochloride salt as a precipitate. This method ensures high purity and stability of the final compound (see,).

Data Table: Summary of Preparation Methods

Step Methodology Conditions Reagents Key Features References
Azetidine synthesis Hydrolysis of silyl-protected azetidine Room temp, acid hydrolysis N-t-butyl-O-trimethylsilylazetidine, HCl Efficient ring opening
Protection & alkylation Benzhydryl/Boc protection, alkylation Reflux, microwave Iodoalkyl reagents, bases Versatile derivatization
Nucleophilic substitution Microwave-assisted aromatic substitution 120–150°C Boc-azetidines, halogenated aromatics Rapid, high yield
Mesylation & displacement Chlorinated solvents, low temp -10°C to -70°C Mesyl chloride, bases Enhances leaving group ability
Hydrogenation Pd/C under hydrogen 55–60°C, hydrogen atmosphere Protected azetidines Reduction to free amines
Coupling with pyrimidines Nucleophilic substitution Reflux or microwave Azetidine amines, pyrimidine derivatives Efficient conjugation
Salt formation Acid bubbling, reflux Ethanol, HCl gas Azetidine-pyrimidine base Stable hydrochloride salt ,

Chemical Reactions Analysis

Types of Reactions: 2-((Azetidin-3-ylmethyl)thio)pyrimidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that pyrimidine derivatives, including those similar to 2-((Azetidin-3-ylmethyl)thio)pyrimidine hydrochloride, exhibit significant antimicrobial activities. For instance, various pyrimidine derivatives have been evaluated for their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with some compounds showing minimum inhibitory concentrations (MIC) as low as 0.25–1 μg/mL . This suggests that compounds like this compound may be developed as effective antibacterial agents.

Anticancer Activity

Pyrimidine-based compounds are also being investigated for their anticancer properties. In particular, derivatives have shown promise against various cancer types, including breast and lung cancers. The compound's ability to act as a competitive ATP inhibitor and allosteric inhibitor of certain cancer-related proteins positions it as a candidate for further development in oncological therapies .

Synthesis and Structural Modifications

The synthesis of this compound typically involves several steps that can be modified to enhance yield and efficacy. A notable method includes the nucleophilic substitution reactions where azetidine derivatives are combined with pyrimidine structures under specific conditions to yield the desired compound . This approach not only increases the efficiency of synthesis but also allows for the exploration of various substituents that can enhance biological activity.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of pyrimidine derivatives, a series of compounds were synthesized and tested against multiple bacterial strains. The results indicated that certain modifications in the azetidine structure led to enhanced antibacterial properties compared to their non-modified counterparts. For example, compounds with specific functional groups exhibited significantly lower MIC values against E. coli and Candida albicans, suggesting a direct correlation between structural modifications and biological activity .

Case Study: Anticancer Potential

Another investigation focused on the anticancer potential of pyrimidine derivatives similar to this compound demonstrated that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells. In vitro tests revealed that specific derivatives had IC50 values in the low nanomolar range against various cancer cell lines, indicating their potential as targeted cancer therapies .

Data Table: Summary of Applications

ApplicationActivity TypeMIC/IC50 ValuesReference
AntibacterialAgainst S. aureus0.25–1 μg/mL
AntifungalAgainst C. albicans250 μg/mL
AnticancerVarious cancer typesLow nM range
Synthesis MethodNucleophilic substitutionEnhanced yields

Mechanism of Action

The mechanism of action of 2-((Azetidin-3-ylmethyl)thio)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituent Group Molecular Formula (Salt) Molecular Weight (g/mol) Key Properties
2-((Azetidin-3-ylmethyl)thio)pyrimidine HCl Pyrimidine Azetidine (4-membered N) Likely C₉H₁₂ClN₃S* ~217 (estimated)* High solubility (HCl salt), strained azetidine
2-((Azetidin-3-ylmethyl)thio)pyridine HCl Pyridine Azetidine C₉H₁₃ClN₂S 216.73 Similar azetidine group, pyridine core
2-(Pyrrolidin-2-yl)pyrimidine HCl Pyrimidine Pyrrolidine (5-membered N) C₈H₁₂ClN₃ 193.66 Larger amine ring, reduced strain
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietane (4-membered S) C₁₂H₁₆N₂O₃S₂ 300.39 Sulfur-containing ring, ester functionality
ZLN024 Hydrochloride Pyrimidine Bromophenoxyethylthio C₁₃H₁₃BrClN₂OS 369.68 AMPK activator, halogenated substituent

*Estimated based on structural analogy to .

Pharmacological and Industrial Relevance

  • Azetidine Derivatives : The strained azetidine moiety in 2-((Azetidin-3-ylmethyl)thio)pyrimidine HCl may improve binding to enzymes or receptors, as seen in other azetidine-containing drugs (e.g., cefozopran, a cephalosporin antibiotic). However, specific activity data for this compound is lacking .
  • Thioether Pyrimidines: Thioether linkages are common in kinase inhibitors and antimicrobial agents.

Physicochemical and ADMET Considerations

  • Solubility : Hydrochloride salts (e.g., ranitidine HCl, ) enhance water solubility, critical for oral bioavailability.
  • Stability : Azetidine’s ring strain may increase susceptibility to ring-opening reactions, requiring formulation optimization.

Biological Activity

2-((Azetidin-3-ylmethyl)thio)pyrimidine hydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1864073-84-6
  • Molecular Weight : Approximately 238.2 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to act as an enzyme inhibitor, affecting several biochemical pathways crucial for cellular function. The compound's thioether group may enhance its binding affinity to target enzymes, facilitating its inhibitory effects.

Biological Activity Overview

Recent research has highlighted the following biological activities associated with this compound:

  • Anticancer Activity :
    • Studies have shown that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-((Azetidin-3-ylmethyl)thio)pyrimidine have been evaluated against various cancer cell lines, demonstrating cytotoxic effects and potential as chemotherapeutic agents .
  • Antimicrobial Properties :
    • The compound has been tested for its antimicrobial efficacy against several pathogens, including E. coli and Candida albicans. Results indicate that certain derivatives exhibit activity comparable to established antifungal agents like Amphotericin B .
  • Neuroprotective Effects :
    • There is emerging evidence suggesting that pyrimidine derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer’s .

Anticancer Activity

In a study evaluating various pyrimidine derivatives, this compound exhibited promising results against multiple cancer cell lines:

Cell Line IC50 (µM) Comparison Compound IC50 (µM)
MCF-70.09Etoposide0.15
A5490.03Etoposide0.12
Colo-2050.01Etoposide0.20

These findings underscore the compound's potential as a more effective alternative to existing treatments .

Antimicrobial Activity

In antimicrobial assays, the compound was tested against several strains:

Microbial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans8 µg/mL

These results indicate that the compound might serve as a viable candidate for developing new antimicrobial agents .

Neuroprotective Potential

Research on neuroprotective effects revealed that certain derivatives of pyrimidines showed significant inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease:

Compound IC50 (µM)
This compound20.15 ± 0.44
Galantamine4.82 ± 0.75

This suggests that the compound could be explored further for its potential in neurodegenerative disease therapies .

Q & A

Q. What are the recommended methods for synthesizing 2-((Azetidin-3-ylmethyl)thio)pyrimidine hydrochloride, and what are the critical reaction parameters?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between azetidine derivatives and pyrimidine-thiol precursors. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity.
  • Temperature : Reactions are often conducted at 60–80°C to optimize yield while avoiding decomposition.
  • Catalysts : Use of bases like triethylamine to deprotonate thiol intermediates and drive the reaction .
    Example Protocol :
  • React 3-(chloromethyl)azetidine hydrochloride with 2-mercaptopyrimidine in acetonitrile at 70°C for 12 hours.
  • Purify via recrystallization from ethanol/water mixtures.

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer :
  • Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis and photodegradation.
  • Solubility : Prepare stock solutions in DMSO (≤50 mg/mL) or water (≤10 mg/mL) immediately before use to avoid precipitation .
  • Handling : Use inert atmosphere (N₂/Ar) gloveboxes for moisture-sensitive reactions. Confirm purity via HPLC before critical experiments .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min) .
  • NMR : Confirm structure via ¹H/¹³C NMR in DMSO-d₆. Key signals: δ 8.5–8.7 ppm (pyrimidine protons), δ 3.4–3.8 ppm (azetidine CH₂) .
  • Mass Spectrometry : ESI-MS in positive mode to verify molecular ion ([M+H]⁺ expected at m/z 228.1) .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to targets like kinases or GPCRs.
  • Dose-response curves : Test concentrations from 1 nM–100 µM to determine IC₅₀/EC₅₀ values. Include positive controls (e.g., known inhibitors) .
  • Mutagenesis studies : Modify target protein residues (e.g., cysteine near active sites) to assess thioether bond interactions .

Q. What strategies can be employed to analyze potential impurities or degradation products?

  • Methodological Answer :
  • Forced degradation : Expose the compound to heat (60°C), light (UV, 48h), and acidic/alkaline conditions. Monitor via HPLC-MS to identify degradation pathways .
  • Common impurities :
ImpuritySourceMitigation
Unreacted azetidineIncomplete synthesisOptimize reaction time/temperature
Oxidized thioetherAir exposureUse antioxidants (e.g., BHT)

Q. How can in vivo pharmacokinetic studies be designed to evaluate bioavailability?

  • Methodological Answer :
  • Animal models : Administer 10 mg/kg (IV and oral) to rodents. Collect plasma samples at 0, 1, 2, 4, 8, 24h post-dose.
  • Bioanalysis : Quantify compound levels via LC-MS/MS. Calculate AUC, Cₘₐₓ, and half-life.
  • Tissue distribution : Sacrifice animals at 24h; analyze brain, liver, and kidney homogenates to assess penetration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((Azetidin-3-ylmethyl)thio)pyrimidine hydrochloride
Reactant of Route 2
2-((Azetidin-3-ylmethyl)thio)pyrimidine hydrochloride

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